![molecular formula C14H13ClN4OS B2627832 3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-27-9](/img/structure/B2627832.png)
3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the available resources .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources .
Scientific Research Applications
Antiproliferative Activity in Cancer Cells
This compound has been investigated for its antiproliferative activity against cancer cell lines. In a study by Li et al., a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety were synthesized and evaluated . Most of these compounds demonstrated moderate to good activity against selected cancer cell lines. Notably, compound 43 exhibited potent antiproliferative activity and selectivity between cancer and normal cells. It had an IC50 value of 0.85 μM against MGC-803 (gastric cancer) and 56.17 μM against GES-1 (normal gastric epithelial cells). Mechanistic studies revealed that compound 43 induced apoptosis in cancer cells through the mitochondrial pathway, affecting mitochondrial membrane potential and caspase activation.
Regioselective Synthesis of Norbornene-Based Derivatives
Researchers have explored the regioselective synthesis of angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones using diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones. These derivatives exhibit interesting structural features and may have applications in materials science or drug design .
Anti-Tumor Activity and c-Met Kinase Inhibition
In another study, novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were investigated for their anti-tumor activity. Among these compounds, 22i stood out with remarkable activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Its IC50 values were 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, 22i exhibited potent c-Met kinase inhibition at the nanomolar level (IC~50~ = 48 nM) .
N-Nitroso-Triazolopyrazine Contamination Study
The compound has also been implicated in a contamination study related to N-nitrosamines. Specifically, researchers investigated N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) in Sitagliptin drug products. This study highlights the importance of monitoring potential impurities in pharmaceuticals .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIPVYOAZGCYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC3=CC=C(C=C3)Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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